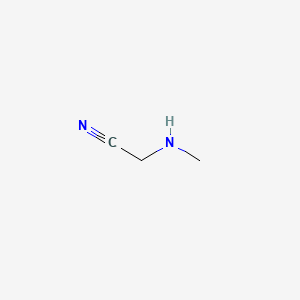

Methylaminoacetonitrile

描述

The exact mass of the compound (Methylamino)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99320. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(methylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVRRUUMHFWFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063962 | |

| Record name | Methylaminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-32-0 | |

| Record name | (Methylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcosinonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylaminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylaminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methylaminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoacetonitrile, also known as 2-(methylamino)acetonitrile or N-methylglycinonitrile, is an organic compound belonging to the aminonitrile class. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and spectral characterization. This technical guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound.

Physical Properties

This compound is a flammable and irritant compound.[1] The physical properties of this compound are summarized in the table below, compiled from various sources. While some data for the free base is available, certain properties are reported for its more stable hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂ | [1] |

| Molecular Weight | 70.09 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 65 °C @ 20 mmHg | |

| Melting Point | 103-106 °C (hydrochloride salt) | |

| Density | 0.92 g/cm³ | |

| Flash Point | 44.61 °C (112.3 °F) | [2] |

| Solubility | Based on its structure (a small polar molecule with a nitrile and a secondary amine group), this compound is expected to be soluble in water and polar organic solvents such as ethanol and DMSO. Its solubility is likely to be lower in nonpolar solvents like dichloromethane. A related compound, dithis compound, is described as slightly soluble in water. | |

| CAS Number | 5616-32-0 | [1] |

Synonyms: (Methylamino)acetonitrile, N-Methylaminoacetonitrile, Sarcosinonitrile, 2-(Methylamino)ethanenitrile.[1]

Chemical Properties and Reactivity

This compound possesses two primary functional groups that dictate its chemical reactivity: a secondary amine and a nitrile group.

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom. Key reactions include:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (sarcosine) via an amide intermediate.

-

Reduction: The nitrile group can be reduced to a primary amine (N-methylethylenediamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Addition of Grignard Reagents: Reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

Reactivity of the Secondary Amine Group

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and basic. Typical reactions include:

-

Salt Formation: As a base, it readily reacts with acids to form salts, such as the commonly available this compound hydrochloride.

-

Alkylation and Acylation: The secondary amine can be further alkylated or acylated to form tertiary amines or amides, respectively.

Stability and Degradation

Aminonitriles can be susceptible to degradation, particularly under harsh conditions. Potential degradation pathways may involve hydrolysis of the nitrile group or oxidation of the amine. The stability of the compound is generally improved in its salt form.

Experimental Protocols

Synthesis of this compound Hydrochloride (Strecker Synthesis)

A common method for the synthesis of α-aminonitriles is the Strecker synthesis. The following is a generalized protocol based on literature procedures.

Materials:

-

Methylamine hydrochloride

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Ice

-

Suitable solvent (e.g., water, ethanol)

Procedure:

-

A solution of methylamine hydrochloride in water is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

The solution is cooled to 0-5 °C using an ice bath.

-

An aqueous solution of formaldehyde is added dropwise to the cooled methylamine hydrochloride solution while maintaining the temperature below 10 °C.

-

An aqueous solution of sodium cyanide is then added slowly via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature.

-

The reaction mixture is then acidified with hydrochloric acid to precipitate the this compound hydrochloride salt.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Logical Flow of Strecker Synthesis:

Caption: Strecker synthesis of this compound HCl.

Spectroscopic Characterization Workflow

A general workflow for the characterization of synthesized this compound is outlined below.

Workflow:

References

An In-depth Technical Guide to the Synthesis of Methylaminoacetonitrile from Formaldehyde and Methylamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of methylaminoacetonitrile from formaldehyde and methylamine. The synthesis, a variation of the classical Strecker reaction, is a fundamental process in organic chemistry with applications in the synthesis of various nitrogen-containing compounds. This guide details the reaction mechanism, provides a compilation of experimental protocols with quantitative data, and discusses potential side reactions and purification strategies.

Core Synthesis Mechanism: A Modified Strecker Reaction

The synthesis of this compound from formaldehyde, methylamine, and a cyanide source proceeds via a well-established three-step mechanism analogous to the Strecker synthesis of α-amino acids.[1][2][3] The overall reaction involves the formation of an iminium ion intermediate followed by the nucleophilic addition of a cyanide ion.

The key steps of the mechanism are:

-

Formation of the N-methylmethaniminium ion: Methylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form the reactive N-methylmethaniminium ion (also known as an iminium ion).

-

Nucleophilic attack by cyanide: The cyanide ion (from a source like sodium cyanide or potassium cyanide) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

-

Formation of this compound: This nucleophilic addition results in the formation of the final product, this compound.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step synthesis mechanism of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols and Quantitative Data

The synthesis of this compound can be carried out under various conditions, leading to different yields and purity levels. Below is a summary of key experimental parameters and results from various sources.

| Reference | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| Patent CN112358418B[4] | Methylamine hydrochloride, Formaldehyde, Sodium cyanide, Acetic acid | Water | Room Temperature | Not Specified | >75% | The product is isolated as the hydrochloride salt.[4] |

| Patent CN101402588A[5] | Methylamine hydrochloride, Formaldehyde, Sodium cyanide, 3-mercaptopropionic acid (catalyst) | Not Specified | < 0 | 2-3 hours (addition) + 0.5-1 hour (reaction) | Not explicitly stated for the nitrile, but the final hydrochloride product is obtained in high purity (99.0%).[5] | |

| Organic Syntheses[6] | Ammonium chloride, Formaldehyde, Sodium cyanide, Acetic acid | Water | < 20 | 15-20 minutes (addition) + 15 minutes (stirring) | 45-55% | A rapid, lower-yield procedure for a related compound.[6] |

Detailed Experimental Protocol (Adapted from Patent CN112358418B[4])

-

Preparation of Methylamine Hydrochloride: An aqueous solution of methylamine is reacted with hydrochloric acid.

-

Reaction Mixture: The resulting methylamine hydrochloride is mixed with formaldehyde and a catalytic amount of acetic acid.

-

Cyanide Addition: An aqueous solution of sodium cyanide is slowly added to the mixture while maintaining the temperature at room temperature.

-

Workup: After the addition is complete, the mixture is stirred and then allowed to stand for phase separation. The upper oily layer, which is this compound, is separated.

-

Purification (optional): The crude product can be further purified by distillation or by converting it to its hydrochloride salt, which can then be recrystallized.

Potential Side Reactions and Byproducts

While the Strecker synthesis is generally efficient, several side reactions can occur, potentially reducing the yield and purity of the desired product. These include:

-

Polymerization of Formaldehyde: In aqueous solutions, formaldehyde can polymerize to form paraformaldehyde, which is less reactive. Using fresh formaldehyde solutions is recommended.[6]

-

Formation of Hexamethylenetetramine (HMTA): In the presence of ammonia (or primary amines), formaldehyde can react to form HMTA, especially under certain pH and temperature conditions.

-

Hydrolysis of the Nitrile: The nitrile group in the product can be susceptible to hydrolysis to form the corresponding carboxylic acid, particularly under strongly acidic or basic conditions.

-

Formation of Bis(methylamino)methane: Formaldehyde can react with two equivalents of methylamine to form bis(methylamino)methane.

Careful control of reaction conditions, such as temperature, pH, and the rate of addition of reagents, can help to minimize these side reactions.[7]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons (CH₃), a singlet for the methylene protons (CH₂), and a broad singlet for the amine proton (NH).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, and the nitrile carbon.[8]

Infrared (IR) Spectroscopy:

The FTIR spectrum of this compound will exhibit characteristic absorption bands:[9][10]

-

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

-

N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations from the methyl and methylene groups around 2800-3000 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

Conclusion

The synthesis of this compound from formaldehyde and methylamine is a robust and well-documented process based on the Strecker reaction. By carefully controlling the reaction parameters, high yields of the desired product can be achieved. This guide provides researchers and drug development professionals with a detailed understanding of the synthesis mechanism, practical experimental protocols, and key characterization data to support their work in organic synthesis and medicinal chemistry.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 4. CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents [patents.google.com]

- 5. CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309) [hmdb.ca]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pacificbiolabs.com [pacificbiolabs.com]

Navigating the Physicochemical Landscape of Methylaminoacetonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylaminoacetonitrile (MAAN), a key building block in the synthesis of various pharmaceuticals and agrochemicals, possesses a reactive profile owing to its bifunctional nature, containing both a secondary amine and a nitrile group. A thorough understanding of its solubility in common organic solvents and its stability under various conditions is paramount for efficient process development, formulation, and ensuring the quality of intermediates and final products. This technical guide provides a comprehensive overview of the solubility and stability of MAAN, offering detailed experimental protocols for their determination and outlining potential degradation pathways. Due to the limited availability of public quantitative data for MAAN, this guide presents illustrative data and robust methodologies to enable researchers to generate precise and reliable data in their own laboratories.

Solubility of this compound (MAAN)

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The solubility of MAAN is expected to be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

Illustrative Solubility Data

Table 1: Illustrative Solubility of this compound (MAAN) in Common Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility ( g/100 mL) |

| Methanol | 32.7 | > 20 (Highly Soluble) |

| Ethanol | 24.5 | > 15 (Freely Soluble) |

| Acetonitrile | 37.5 | > 10 (Soluble) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 25 (Very Soluble) |

| Tetrahydrofuran (THF) | 7.6 | 1 - 5 (Sparingly Soluble) |

| Acetone | 20.7 | 5 - 10 (Soluble) |

| Dichloromethane (DCM) | 9.1 | < 1 (Slightly Soluble) |

| Toluene | 2.4 | < 0.1 (Practically Insoluble) |

| Hexane | 1.9 | < 0.01 (Insoluble) |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in various solvents.

1.2.1. Materials and Equipment

-

This compound (MAAN), analytical grade

-

Selected organic solvents, HPLC grade

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Syringe filters (0.22 µm)

1.2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of MAAN to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved microparticles, either centrifuge the supernatant at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of MAAN.

-

Prepare a calibration curve using standard solutions of MAAN of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × 100)

-

Visualization of Experimental Workflow

Caption: Workflow for Determining MAAN Solubility.

Stability of this compound (MAAN)

The stability of MAAN is a critical quality attribute. Its degradation can lead to the formation of impurities, which may impact the safety and efficacy of the final product. The presence of both a nucleophilic amine and an electrophilic nitrile group suggests potential intramolecular and intermolecular reactions, as well as susceptibility to hydrolysis and oxidation.

Potential Degradation Pathways

Based on the chemical structure of MAAN, the following degradation pathways are plausible:

-

Hydrolysis: The nitrile group can undergo hydrolysis, particularly in the presence of acid or base, to form the corresponding carboxylic acid (N-methylglycine) via an intermediate amide.

-

Oxidation: The secondary amine is susceptible to oxidation, which can lead to a variety of degradation products.

-

Polymerization: Under certain conditions, aminonitriles can undergo self-condensation or polymerization reactions.

-

Cyclization: Intramolecular cyclization is another potential degradation route, although less common for this specific structure.

Experimental Protocol for Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

2.2.1. Materials and Equipment

-

MAAN solution in the solvent of interest

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

pH meter

2.2.2. Procedure for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of MAAN in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for a specified time.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified time.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC-MS method. The method should be capable of separating MAAN from all its degradation products.

-

The use of a PDA detector will help in assessing peak purity, while the MS detector will aid in the identification of the degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of MAAN.

-

Identify and characterize the major degradation products using their mass-to-charge ratios and fragmentation patterns.

-

Visualization of Potential Degradation Pathways

Caption: Potential Degradation Pathways of MAAN.

Conclusion

This technical guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. While specific quantitative data for MAAN is limited, the detailed experimental protocols for solubility determination and forced degradation studies presented herein offer a robust starting point for generating this critical information. The illustrative data tables and workflow diagrams serve as practical tools for experimental design and data presentation. A thorough understanding of these physicochemical properties is indispensable for the successful and efficient utilization of MAAN in research and development.

References

An In-depth Technical Guide to the Key Differences Between Methylaminoacetonitrile and Its Hydrochloride Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methylaminoacetonitrile and its hydrochloride salt are pivotal intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles relevant to medicinal chemistry. The choice between using the free base or the hydrochloride salt has significant implications for reaction conditions, storage, handling, and solubility. This technical guide provides a comprehensive comparison of these two forms, detailing their physicochemical properties, stability, reactivity, and synthesis. Detailed experimental protocols and spectroscopic analyses are provided to assist researchers in making informed decisions for their specific applications.

Introduction

This compound (2-(methylamino)acetonitrile), also known as sarcosinenitrile, is a bifunctional molecule containing a secondary amine and a nitrile group. This structure makes it a valuable building block, especially in the synthesis of pharmaceutical compounds like Tadalafil.[1] While the free base is the reactive species in many nucleophilic reactions, its handling and stability can be challenging. The hydrochloride salt offers a more stable, solid, and often more convenient alternative for storage and formulation. This guide will delineate the critical differences between these two forms to provide a clear framework for their application in a research and development setting.

Physicochemical Properties: A Comparative Analysis

The conversion of the free base amine to its hydrochloride salt fundamentally alters its physical properties. The protonation of the nitrogen atom introduces an ionic character, leading to significant changes in melting point, solubility, and physical state. A summary of these key quantitative differences is presented in Table 1.

| Property | This compound (Free Base) | This compound Hydrochloride (Salt) | Reference(s) |

| CAS Number | 5616-32-0 | 25808-30-4 | [2] |

| Molecular Formula | C₃H₆N₂ | C₃H₇ClN₂ | [2] |

| Molecular Weight | 70.09 g/mol | 106.55 g/mol | [2] |

| Physical State | Liquid or low-melting solid | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | Not well-defined (low-melting) | 103-106 °C | [1][2] |

| Boiling Point | 65 °C at 20 mmHg | Decomposes; Not applicable | [4] |

| pKa (Predicted) | 4.74 ± 0.10 (for the conjugate acid) | Not applicable | |

| Solubility (Water) | Slightly soluble to soluble | Readily soluble | [3] |

| Solubility (Organic) | Generally high in polar organic solvents | Soluble in polar protic solvents (e.g., methanol) | [3] |

| Stability | Air and heat sensitive; prone to oxidation | Significantly more stable; not prone to air oxidation | [4] |

Stability and Handling

A primary reason for converting amines to their hydrochloride salts is to enhance stability.

-

This compound (Free Base): The lone pair of electrons on the secondary amine makes the molecule susceptible to atmospheric oxidation, which can lead to discoloration and the formation of impurities over time.[4] It is also noted to be sensitive to heat and should be stored under an inert atmosphere (e.g., argon) at low temperatures (-20°C) to maintain purity.[4]

-

This compound Hydrochloride: In the salt form, the nitrogen's lone pair is protonated, forming an ammonium ion. This effectively protects the nitrogen from oxidation.[5] The result is a stable, crystalline solid that can be stored at room temperature in a tightly sealed container and has a much longer shelf life.[1] Its solid nature also makes it easier and safer to weigh and handle compared to the potentially volatile liquid free base.

Reactivity Profile: The Nucleophile vs. The Masked Nucleophile

The most significant chemical difference lies in the reactivity of the amine group.

-

Free Base as a Nucleophile: this compound is a competent nucleophile due to the available lone pair on the nitrogen atom. It can readily participate in reactions such as:

-

Alkylation: Reaction with alkyl halides.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes and ketones.

-

Cyclization Reactions: Acting as a dinucleophile in the synthesis of heterocyclic systems.

-

-

Hydrochloride Salt as a "Protected" Amine: The protonated ammonium group of the hydrochloride salt is not nucleophilic. To use the salt in reactions requiring a nucleophilic amine, it must first be neutralized with a base to regenerate the free amine in situ. This is a critical step and requires the addition of at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, sodium carbonate) to the reaction mixture. The choice of base depends on the reaction conditions and the sensitivity of other functional groups.

This relationship can be visualized as a simple logical workflow.

Caption: Logical flow of reactivity for the free base versus the salt.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent conversion to the hydrochloride salt, based on established chemical literature.[3][5][6]

Synthesis of this compound (Free Base)

This procedure is a variation of the Strecker synthesis.

Materials:

-

Methylamine hydrochloride (67.5 g, 1.0 mol)

-

Formaldehyde (120 g of 30% aqueous solution, 1.2 mol)

-

Sodium cyanide (49.0 g, 1.0 mol)

-

Deionized water

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve methylamine hydrochloride in 100 mL of water.

-

Add the 30% formaldehyde solution to the flask. Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction flask to below 0 °C using an ice-salt bath.

-

Separately, prepare a solution of sodium cyanide in 160 mL of water.

-

Slowly add the sodium cyanide solution dropwise to the cooled reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature at or below 0 °C. This addition typically takes 2-3 hours.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 1 hour.

-

Allow the mixture to stand, and it will separate into two layers.

-

Separate the upper organic layer, which is the crude this compound.

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Combine the organic extracts with the initial organic layer, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation. The resulting oil is this compound. Further purification can be achieved by vacuum distillation.

Conversion to this compound Hydrochloride

This protocol describes the precipitation of the hydrochloride salt from an organic solvent.

Materials:

-

This compound (crude or purified oil from Protocol 5.1)

-

Anhydrous diethyl ether or Isopropanol

-

Anhydrous HCl (as a solution in dioxane, isopropanol, or as a gas)

Procedure:

-

Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether (or another suitable non-polar solvent).

-

Cool the solution in an ice bath.

-

Slowly add a 4M solution of HCl in dioxane dropwise with vigorous stirring. Alternatively, bubble anhydrous HCl gas through the solution.

-

The hydrochloride salt will precipitate as a white solid.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Filter the resulting solid using a Büchner funnel.

-

Wash the solid precipitate with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the white solid under vacuum to yield pure this compound hydrochloride.

The overall synthesis workflow can be visualized as follows:

Caption: Workflow for synthesis of the free base and its conversion to the HCl salt.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

-

This compound Hydrochloride: The IR spectrum shows characteristic peaks for the functional groups present. A strong, broad absorption in the range of 2400-3000 cm⁻¹ is indicative of the N-H stretch of the secondary ammonium salt (R₂NH₂⁺). The C≡N (nitrile) stretch appears as a sharp, medium-intensity peak around 2250 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups are observed just below 3000 cm⁻¹.[5][7]

-

This compound (Free Base) - Expected Spectrum: The spectrum of the free base would differ mainly in the N-H region. A sharp, weaker N-H stretching peak would be expected around 3300-3400 cm⁻¹, characteristic of a secondary amine. The C≡N stretch would remain around 2250 cm⁻¹, though its position and intensity might be slightly altered by the change in electronic environment. The C-H stretches would be similar to the salt.[8]

¹H NMR Spectroscopy

-

This compound Hydrochloride (in D₂O):

-

~2.8 ppm (singlet, 3H): This signal corresponds to the methyl protons (CH₃). It is a singlet as there are no adjacent protons to couple with.

-

~3.9 ppm (singlet, 2H): This signal corresponds to the methylene protons (-CH₂-). It is also a singlet.

-

~4.8 ppm (broad singlet, 2H): This corresponds to the two exchangeable protons on the nitrogen (NH₂⁺) and the residual HDO in the solvent. The exact position and intensity can vary.[7]

-

-

This compound (Free Base) - Expected Spectrum (in CDCl₃):

-

~1.5-2.5 ppm (broad singlet, 1H): This would be the exchangeable proton on the secondary amine (-NH-). Its chemical shift is highly variable and depends on concentration and solvent.

-

~2.4 ppm (singlet, 3H): The methyl protons (CH₃). This signal would likely be shifted slightly upfield compared to the salt due to the deprotonation of the adjacent nitrogen.

-

~3.5 ppm (singlet, 2H): The methylene protons (-CH₂-). This signal would also be expected to shift upfield compared to the salt.

-

Conclusion

The key differences between this compound and its hydrochloride salt stem from the protonation state of the secondary amine. This single chemical modification leads to profound changes in physical properties and chemical reactivity.

Summary of Key Differences:

Caption: A comparative summary of the core properties.

For synthetic chemists, the free base is the go-to reagent for reactions where its nucleophilicity is required. However, for long-term storage, ease of handling, and applications where high water solubility is advantageous (such as in certain biological assays or formulation studies), the hydrochloride salt is the superior choice. A thorough understanding of these differences allows researchers to optimize their synthetic routes, improve compound stability, and ensure procedural safety.

References

- 1. This compound hydrochloride | 25808-30-4 [chemicalbook.com]

- 2. This compound 98 25808-30-4 [sigmaaldrich.com]

- 3. Chemical Raw Materials Supplier | Wholesale Industrial & Fine Chemicals- HC-T [industrochem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164) [hmdb.ca]

- 6. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | C3H7ClN2 | CID 117641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. astrochem.org [astrochem.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Role of Methylaminoacetonitrile in Prebiotic Amino Acid Synthesis: A Technical Guide

Affiliation: Google Research

Abstract

The synthesis of amino acids is a cornerstone of prebiotic chemistry, providing the essential monomers for the emergence of peptides and, ultimately, life. Among the various proposed pathways, the Strecker synthesis and related reactions involving aminonitriles are considered highly plausible routes for the abiotic formation of amino acids. This technical guide provides an in-depth examination of the role of methylaminoacetonitrile (MAN), a key intermediate in the prebiotic synthesis of sarcosine (N-methylglycine). We will explore the formation of MAN from simple precursors believed to be abundant on the early Earth, its subsequent hydrolysis to sarcosine, and the experimental methodologies used to study these processes. This document is intended for researchers, scientists, and drug development professionals interested in the fundamental chemical pathways that may have led to the origin of life.

Introduction

The quest to understand the origins of life is fundamentally a question of chemistry. A critical step in this process is the formation of amino acids, the building blocks of proteins. The Strecker synthesis, first described by Adolph Strecker in 1850, remains one of the most robust and prebiotically plausible mechanisms for amino acid formation[1][2][3]. This pathway involves the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid[1][3][4].

This guide focuses on a specific variant of this pathway: the formation of sarcosine via its aminonitrile precursor, this compound (CH₃NHCH₂CN). Sarcosine, or N-methylglycine, is an N-substituted amino acid, and its prebiotic synthesis provides insights into the potential diversity of the primordial amino acid inventory. The presence of N-methylated amino acids could have influenced the structure and function of early peptides.

Formation of this compound (MAN) in a Prebiotic Context

This compound is not a commercially available compound in its pure form, but its hydrochloride salt is[5]. In a prebiotic setting, MAN is proposed to form from the reaction of formaldehyde (HCHO), methylamine (CH₃NH₂), and hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN, KCN)[6]. This reaction is a specific instance of the Strecker synthesis for N-substituted amino acids.

Reaction Pathway

The formation of MAN can be conceptualized as a two-step process:

-

Formation of the Iminium Ion: Formaldehyde reacts with methylamine to form an iminium ion (CH₂=NHCH₃⁺).

-

Nucleophilic Addition of Cyanide: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the carbon of the iminium ion to form this compound.

This pathway is considered highly plausible under prebiotic conditions due to the likely availability of the precursor molecules in various terrestrial and extraterrestrial environments, including interstellar ice analogs[7][8][9][10].

Diagram of MAN Formation

References

- 1. researchgate.net [researchgate.net]

- 2. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Plausible Prebiotic Path to Nucleosides: Ribosides and Related Aldosides Generated from Ribulose, Fructose, and Similar Abiotic Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. [2207.12502] Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile) [arxiv.org]

- 9. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 10. arxiv.org [arxiv.org]

Alternative names and synonyms for Methylaminoacetonitrile.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoacetonitrile, also known by its systematic IUPAC name 2-(methylamino)acetonitrile, is a nitrile-containing organic compound. It serves as a key intermediate in various chemical syntheses. This technical guide provides a detailed overview of its alternative names, chemical properties, and known synthetic protocols. The information is presented to be a valuable resource for professionals in research and development.

Alternative Names and Synonyms

This compound and its hydrochloride salt are known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and material sourcing.

This compound (Free Base)

-

(Methylamino)acetonitrile

-

N-Methylaminoacetonitrile

-

Acetonitrile, (methylamino)-

-

Acetonitrile, 2-(methylamino)-

-

Sarcosinonitrile

-

N-cyanomethyl-N-methylamine

-

2-(Methylamino)ethanenitrile

-

Glycinonitrile, N-methyl-

This compound Hydrochloride

-

Sarcosinenitrile hydrochloride

-

N-Methyl aminoacetonitrile HCl

-

(Methylamino)acetonitrile hydrochloride

-

Acetonitrile, 2-(methylamino)-, hydrochloride (1:1)[1]

-

Cyanomethyl(methyl)ammonium chloride[1]

-

(Methylamino)acetonitrilhydrochlorid

Chemical and Physical Data

The following tables summarize the key quantitative data for this compound and its hydrochloride salt, facilitating easy comparison of their physical and chemical properties.

Table 1: Properties of this compound (Free Base)

| Property | Value | Reference |

| CAS Number | 5616-32-0 | [2] |

| Molecular Formula | C₃H₆N₂ | [2] |

| Molecular Weight | 70.09 g/mol | [2] |

| EC Number | 227-037-7 | [2] |

| MDL Number | MFCD00058964 | [2] |

| PubChem CID | 36652 | [3] |

| Flash Point | 44.61 °C (112.3 °F) | [2] |

| Form | Solid | [2] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 25808-30-4 | |

| Molecular Formula | C₃H₇ClN₂ | |

| Linear Formula | CH₃NHCH₂CN · HCl | |

| Molecular Weight | 106.55 g/mol | |

| Melting Point | 103-106 °C | |

| EC Number | 247-277-6 | |

| MDL Number | MFCD00012587 | |

| PubChem Substance ID | 24896771 |

Experimental Protocols: Synthesis

This compound hydrochloride is primarily used as an intermediate in pharmaceutical synthesis, notably in the preparation of tadalafil.[4][5] Several methods for its synthesis have been described in patent literature. Below are detailed protocols based on these sources.

Protocol 1: Synthesis from Methylamine Hydrochloride, Formaldehyde, and Sodium Cyanide

This protocol describes a two-step synthesis of this compound hydrochloride.

Step 1: Preparation of this compound

-

In a four-hole boiling flask, add 67.5g of methylamine hydrochloride, 120g of 30% formaldehyde, and 4.9g of 3-thiohydracrylic acid.

-

Stir the mixture for 30 minutes and then cool to below 0 °C.

-

Slowly add 163g of a 30% aqueous solution of sodium cyanide dropwise, maintaining the temperature at 0 °C. The addition should take 2-3 hours.

-

After the addition is complete, continue stirring at below 0 °C for 30 minutes.

-

Allow the mixture to stand for 30 minutes to allow for phase separation.

-

Separate the upper oily layer, which is the this compound product.

Step 2: Preparation of this compound Hydrochloride

-

In a four-hole boiling flask, add 50g of ethanol and 50g of the this compound obtained in Step 1.

-

Cool the mixture to below 10 °C while stirring.

-

Slowly add hydrochloric acid in ethanol dropwise, maintaining the temperature between 5-10 °C.

-

Monitor the pH during the addition, stopping when the pH is between 1 and 2.

-

Slowly warm the mixture to 80 °C and hold at this temperature for 30 minutes.

-

Cool the mixture to 0-5 °C and hold for 30 minutes.

-

Filter the resulting solid, wash with cold ethanol, and dry to obtain the final product.

Protocol 2: Synthesis from Methylamine Aqueous Solution

This protocol outlines a multi-step synthesis of this compound hydrochloride starting from an aqueous solution of methylamine.[6]

-

Preparation of Methylamine Hydrochloride Solution: Pour an appropriate amount of methylamine aqueous solution into a flask and heat. Add hydrochloric acid and stir to generate a methylamine hydrochloride solution.[6]

-

Reaction with Formaldehyde and Sodium Cyanide: To the methylamine hydrochloride solution, add formaldehyde and acetic acid. Then, add an aqueous solution of sodium cyanide to initiate the reaction to form this compound.[6]

-

Formation of Hydrochloride Salt: The crude this compound is then reacted with hydrochloric acid in ethanol to form the hydrochloride salt.[6]

-

Purification: The product is then rinsed with pure water and dried to yield this compound hydrochloride.[6]

Logical and Experimental Workflows

As detailed in the experimental protocols, the synthesis of this compound hydrochloride follows a logical progression from starting materials to the final product. The following diagram illustrates this general workflow.

Caption: General workflow for the synthesis of this compound hydrochloride.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and chemical databases reveals that the primary application of this compound is as a chemical intermediate in organic synthesis.[4][5] While a study on amino-acetonitrile derivatives has shown anthelmintic activity, there is a notable lack of specific biological data, mechanism of action studies, or identified signaling pathways directly involving this compound.[7] Therefore, at present, its role in biological systems and its potential as a bioactive molecule remain largely unexplored in publicly available research.

Conclusion

This compound and its hydrochloride salt are important chemical intermediates with well-defined synthetic routes. This guide provides a thorough compilation of their nomenclature, physicochemical properties, and detailed experimental protocols for their synthesis. While the chemical aspects of this compound are well-documented, its biological activity and potential interactions with cellular signaling pathways represent an area with limited current research, suggesting opportunities for future investigation.

References

- 1. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | C3H7ClN2 | CID 117641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Methylamino)acetonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Acetonitrile, 2-(methylamino)- | C3H6N2 | CID 36652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | 25808-30-4 [chemicalbook.com]

- 5. This compound hydrochloride CAS#: 25808-30-4 [m.chemicalbook.com]

- 6. CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents [patents.google.com]

- 7. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety precautions and handling guidelines for Methylaminoacetonitrile.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions and handling guidelines for Methylaminoacetonitrile (MAAN). Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research. MAAN and its salts are versatile reagents in organic synthesis but present significant health and safety risks that must be managed with appropriate procedures and engineering controls.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity, flammability, and potential for irritation. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] It causes skin irritation and serious eye irritation.[1][2][3][4] As a member of the aminonitrile family, there is a potential for the release of hydrogen cyanide (HCN), a highly toxic gas, particularly under acidic conditions or upon combustion.[5][6]

GHS Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1][4]

-

H335: May cause respiratory irritation.[9]

Toxicological and Physical Properties

Understanding the toxicological and physical properties of this compound is fundamental to a thorough risk assessment. The available data for this compound and its common salt forms are summarized below.

| Property | This compound | This compound Sulfate | This compound Hydrochloride |

| CAS Number | 5616-32-0[2][8][10] | 33986-15-1[11] | 25808-30-4 |

| Molecular Formula | C₃H₆N₂[2][8] | C₆H₁₂N₄・H₂SO₄[11] | C₃H₆N₂ · HCl |

| Molecular Weight | 70.10 g/mol [2][8] | 238.26 g/mol [1][11] | 106.55 g/mol [9] |

| Appearance | Flammable Liquid[2][3][7] | White to Orange to Green powder to crystal[12] | Solid[13] |

| Acute Toxicity (Oral) | Harmful if swallowed.[2][8] Assessment: Moderately toxic after single ingestion.[1] | Assessment: Moderately toxic after single ingestion.[1] | No data available. |

| Acute Toxicity (Dermal) | Harmful in contact with skin.[2] Assessment: Moderately toxic after single contact.[1] | Assessment: Moderately toxic after single contact.[1] | No data available. |

| Acute Toxicity (Inhalation) | Harmful if inhaled.[2] Assessment: Moderately toxic after short term inhalation.[1] | Assessment: Moderately toxic after short term inhalation.[1] | May cause respiratory irritation.[9] |

| LD50 (Mouse, ipr) | No data available. | 1,000 mg/kg[1][11] | No data available. |

| Solubility | No data available. | Soluble in water.[1][12] | No data available. |

Experimental Protocols: Safe Laboratory Handling

The following protocols outline the necessary steps for safely handling this compound in a laboratory setting. These should be incorporated into all Standard Operating Procedures (SOPs) involving this chemical.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3][14] The fume hood should have adequate airflow and be regularly inspected.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] A full-face shield is required when there is a risk of splashing.[3][15]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times.[1][3][14] Gloves should be inspected before use and disposed of properly after handling.

-

Skin and Body Protection: A laboratory coat is required.[1][14] For larger quantities or procedures with a high risk of splashing, an impervious protective suit and boots should be considered.[3]

-

Respiratory Protection: If engineering controls are insufficient, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[3]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1][3]

Chemical Storage and Handling

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][12] Some sources recommend refrigerated storage.[16] It should be stored under an inert gas and protected from moisture.[1][16]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[1][2] Use non-sparking tools and explosion-proof equipment.[2][3] Ground and bond containers and receiving equipment to prevent static discharge.[2] Wash hands and face thoroughly after handling.[1][2]

Spill and Waste Disposal

-

Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation.[1][2] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or dry sand.[2][14] Collect the absorbed material into a sealed, airtight container for disposal.[2][11] Do not allow the chemical to enter drains.[1][11]

-

Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[3][11] This may require a licensed professional waste disposal service.

Visualized Workflows and Emergency Procedures

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for exposure to this compound.

Emergency Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[11]

-

Specific Hazards: The substance is a flammable liquid.[3][7] Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[11] Upon combustion, it may decompose to produce toxic fumes, including carbon oxides, nitrogen oxides, and sulfur oxides (for the sulfate salt).[1][11]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][11]

First Aid Measures

Speed is critical in responding to exposure.[5] Rescuers should wear appropriate PPE to avoid secondary contamination.[5][6]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][3][14] Remove contact lenses if present and easy to do.[2][3] Continue rinsing. If eye irritation persists, seek medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[1][3] If possible, administer a slurry of activated charcoal.[6][14]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound Sulfate, 25G | Labscoop [labscoop.com]

- 5. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 7. echemi.com [echemi.com]

- 8. Acetonitrile, 2-(methylamino)- | C3H6N2 | CID 36652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | C3H7ClN2 | CID 117641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. chembk.com [chembk.com]

- 13. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) [cymitquimica.com]

- 14. benchchem.com [benchchem.com]

- 15. Chemical Raw Materials Supplier | Wholesale Industrial & Fine Chemicals- HC-T [industrochem.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

N-Methylaminoacetonitrile: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylaminoacetonitrile, also known as sarcosinenitrile, is a significant chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceuticals and other specialty chemicals. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthetic methodologies for N-methylaminoacetonitrile. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, quantitative data, and a comparative analysis of different synthetic routes.

Historical Perspective and Discovery

Early synthetic efforts were often characterized by the use of highly toxic reagents like liquid hydrogen cyanide. Over the decades, research has focused on developing safer and more efficient protocols, leading to the establishment of several key synthetic strategies. These methods, primarily revolving around the source of the cyanide group, include the sodium cyanide process, the liquid hydrocyanic acid method, and the hydroxyacetonitrile method.

Key Synthetic Methodologies

The historical synthesis of N-methylaminoacetonitrile has been dominated by three primary approaches, each with its own set of advantages and disadvantages. These methods are outlined below, with detailed experimental protocols and comparative data.

Sodium Cyanide Process

This method is a widely adopted approach due to the relative ease of handling solid sodium cyanide compared to liquid hydrogen cyanide. The reaction is a one-pot synthesis involving methylamine (or its salt), formaldehyde, and sodium cyanide.

Experimental Protocol:

A typical procedure involves the reaction of methylamine hydrochloride, sodium cyanide, and formaldehyde in an aqueous solution.[1] The reaction is generally carried out at a low temperature, often below 0°C, to control the exothermic nature of the reaction and minimize side product formation.[1] A catalyst, such as 3-mercaptopropionic acid, may be employed to improve reaction efficiency.[1]

-

Step 1: Methylamine hydrochloride, formaldehyde, and the catalyst are charged into a reaction vessel and cooled.[1]

-

Step 2: An aqueous solution of sodium cyanide is slowly added to the mixture while maintaining a low temperature (e.g., below 0°C).[1] The dropping time is typically controlled over several hours.[1]

-

Step 3: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

-

Step 4: The product, N-methylaminoacetonitrile, is then typically isolated. For the preparation of its more stable hydrochloride salt, the crude product is reacted with hydrochloric acid.[1]

Liquid Hydrocyanic Acid Method

This method utilizes liquid hydrogen cyanide as the cyanide source. While it can offer high yields, the extreme toxicity and volatility of hydrogen cyanide necessitate stringent safety precautions and specialized equipment, making it less favorable for standard laboratory settings.

General Reaction Scheme:

Methylamine, formaldehyde, and liquid hydrocyanic acid are reacted together to form N-methylaminoacetonitrile.[2] The reaction is typically performed by simultaneously adding formaldehyde and hydrocyanic acid to the amine.[2]

Hydroxyacetonitrile Method

In this two-step approach, formaldehyde and hydrocyanic acid are first reacted to form hydroxyacetonitrile (glycolonitrile). This intermediate is then reacted with methylamine to yield N-methylaminoacetonitrile.[2]

General Reaction Scheme:

-

Step 1: Formation of Hydroxyacetonitrile: HCHO + HCN → HOCH₂CN

-

Step 2: Reaction with Methylamine: HOCH₂CN + CH₃NH₂ → CH₃NHCH₂CN + H₂O

This method can offer better control over the reaction; however, it involves an additional step and the handling of the unstable hydroxyacetonitrile intermediate.

Comparative Analysis of Synthetic Methods

The choice of synthetic route for N-methylaminoacetonitrile depends on various factors, including scale, safety considerations, and desired purity. The following table summarizes the key quantitative data associated with different methodologies as reported in the literature.

| Method | Reactants | Catalyst/Conditions | Yield | Purity of Product | Reference |

| Sodium Cyanide Process | Methylamine hydrochloride, Sodium cyanide, Formaldehyde | 3-mercaptopropionic acid, below 0°C | Not explicitly stated, but the process is described in detail. | Not explicitly stated. | [1] |

| Sodium Cyanide Process | Methylamine aqueous solution, Hydrochloric acid, Formaldehyde, Acetic acid, Sodium cyanide aqueous solution | Heating, stirring | > 75% | > 98% (as hydrochloride salt) | [2] |

| Liquid Hydrocyanic Acid Method | Amine, Formaldehyde, Liquid hydrocyanic acid | Dripping formaldehyde and hydrocyanic acid simultaneously | 80-95% | 92-98% | [2] |

Experimental Workflows

To visually represent the logical flow of the key synthetic processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for the Sodium Cyanide Process.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methylaminoacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methylaminoacetonitrile hydrochloride, a key intermediate in the pharmaceutical and chemical industries.[1][2] The synthesis is primarily achieved through a reaction involving methylamine or its salt, formaldehyde, and a cyanide source, followed by salt formation with hydrochloric acid. The described methodologies are based on established procedures, aiming for high yield and purity.[3][4] This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound hydrochloride (CAS 25808-30-4) is a valuable building block in organic synthesis.[1][2] It serves as a precursor for various pharmaceutical compounds. The synthesis generally follows the principles of the Strecker synthesis, where an amine, an aldehyde, and a cyanide source react to form an α-aminonitrile. This document outlines a common and effective method for its preparation.

Reaction Scheme

The synthesis of this compound hydrochloride can be broadly categorized into two main steps: the formation of this compound and its subsequent conversion to the hydrochloride salt.

Step 1: Synthesis of this compound

Step 2: Formation of this compound Hydrochloride

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the synthesis of this compound hydrochloride, based on reported procedures.

Table 1: Reaction Conditions and Yields

| Parameter | Step 1: Aminonitrile Formation | Step 2: Hydrochloride Salt Formation | Reference |

| Reaction Temperature | Below 0°C | 5-10°C, then warming to 80°C | [4] |

| Reaction Time | 2-3 hours (drip), 0.5-1 hour (reaction) | 30 minutes | [4] |

| Yield | - | >75% (overall) | [3] |

| Product Purity (HPLC) | - | ≥ 98.0% | [1][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₇N₂Cl | [1] |

| Molecular Weight | 106.56 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 103-106 °C | [2] |

| Solubility | Readily soluble in water and polar organic solvents | [1] |

Experimental Protocol

This protocol details a two-step synthesis of this compound hydrochloride.

Materials and Reagents

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

Formaldehyde (30% aqueous solution)

-

Sodium cyanide (NaCN) (30% aqueous solution)

-

3-Mercaptopropionic acid (catalyst)

-

Anhydrous ethanol

-

Hydrochloric acid

-

Ethanol

Equipment

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Cooling bath (ice-salt or other)

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

Step 1: Preparation of this compound [4]

-

In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add methylamine hydrochloride (67.5g), 30% formaldehyde solution (120g), and 3-mercaptopropionic acid (4.9g).

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction mixture to below 0°C using a cooling bath.

-

Slowly add a 30% aqueous solution of sodium cyanide (163g) dropwise via the dropping funnel, maintaining the reaction temperature at 0°C. The addition should take approximately 2-3 hours.

-

After the addition is complete, continue stirring the mixture at a temperature below 0°C for an additional 0.5-1 hour.

-

Allow the mixture to stand and separate into two layers.

-

Collect the upper organic layer, which is the crude this compound.

Step 2: Preparation of this compound Hydrochloride [4]

-

In a separate four-necked flask, add anhydrous ethanol (50g) and the crude this compound (50g) from the previous step.

-

Cool the mixture to below 10°C while stirring.

-

Slowly add a solution of hydrochloric acid in ethanol dropwise. Monitor the pH of the mixture and continue adding the acidic solution until the pH reaches 1-2. Maintain the temperature between 5-10°C during the addition.

-

Once the desired pH is reached, slowly warm the mixture to 80°C and hold it at this temperature for 30 minutes.

-

Cool the mixture to 0-5°C and let it stand at this temperature for 30 minutes to allow for crystallization.

-

Filter the resulting solid product and wash it with cold anhydrous ethanol.

-

Dry the product to obtain this compound hydrochloride.

Experimental Workflow Diagram

Caption: Synthesis workflow of this compound hydrochloride.

Safety Precautions

-

This synthesis involves highly toxic materials such as sodium cyanide. All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Care should be taken when handling corrosive reagents like hydrochloric acid.

-

Follow all institutional safety guidelines for handling and disposing of chemical waste.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound hydrochloride. By carefully controlling the reaction parameters, particularly temperature and pH, high yields and purity of the final product can be achieved. This intermediate is crucial for various applications in drug development and chemical synthesis.

References

- 1. Chemical Raw Materials Supplier | Wholesale Industrial & Fine Chemicals- HC-T [industrochem.com]

- 2. This compound hydrochloride | 25808-30-4 [chemicalbook.com]

- 3. CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents [patents.google.com]

- 4. CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate - Google Patents [patents.google.com]

- 5. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | C3H7ClN2 | CID 117641 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Use of Methylaminoacetonitrile in the Synthesis of N-Methylated Purines

For Researchers, Scientists, and Drug Development Professionals

Methylaminoacetonitrile, a versatile C3N2 building block, presents a streamlined pathway for the synthesis of N-methylated heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The presence of a methylamino group and a nitrile functionality within the same molecule allows for direct incorporation of a methylated nitrogen atom into the heterocyclic core, bypassing the need for post-synthetic N-methylation steps. This application note details the use of this compound in the synthesis of 7-methylpurine, a key intermediate for various biologically active molecules.

Application: Synthesis of 7-Methylpurine

7-Methylpurine is a fundamental scaffold in numerous bioactive compounds, including caffeine and theophylline, and serves as a crucial intermediate in the synthesis of purine analogs for therapeutic applications. The Traube purine synthesis, a classical method for constructing the purine ring system, can be adapted to utilize this compound for the efficient production of 7-methylpurine.[1] This approach involves the condensation of a pyrimidine precursor, in this case, formed in situ from this compound and formimidamide acetate, followed by cyclization to yield the purine core.[1][2][3][4]

Reaction Scheme and Logical Flow

The synthesis of 7-methylpurine from this compound follows a logical progression from acyclic precursors to the final bicyclic aromatic system. The key steps involve the formation of an N-methylated aminopyrimidine intermediate followed by an intramolecular cyclization.

Caption: Synthetic workflow for 7-methylpurine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 7-methylpurine from this compound.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 3.5 g (0.05 mol) | [1] |

| Formimidamide acetate | 15.6 g (0.15 mol) | [1] |

| Formamide | 20 mL | [1] |

| Reaction Conditions | ||

| Temperature | 145°C | [1] |

| Time | 3 hours | [1] |

| Product | ||

| 7-Methylpurine | 2.9 g | [1] |

| Yield | 43% | [1] |

| Melting Point | 181-183°C | [1] |

Experimental Protocol: Synthesis of 7-Methylpurine

This protocol is adapted from the procedure described in the literature for the Traube synthesis of 7-methylpurine.[1]

Materials:

-

This compound (3.5 g, 0.05 mol)

-

Formimidamide acetate (15.6 g, 0.15 mol)

-

Formamide (20 mL)

-

Deionized water

-

Chloroform

-

Benzene

-

Round-bottom flask

-

Heating mantle with temperature control

-

Reflux condenser

-

Apparatus for vacuum evaporation

-

Separatory funnel for liquid-liquid extraction

-

Sublimation apparatus

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (3.5 g), formimidamide acetate (15.6 g), and formamide (20 mL).

-

Reaction: Heat the mixture at 145°C for 3 hours.

-

Work-up (Evaporation): After the reaction is complete, allow the mixture to cool and then evaporate it to dryness under reduced pressure (in vacuo).

-

Work-up (Extraction): Dissolve the resulting residue in hot deionized water (60 mL). Transfer the aqueous solution to a separatory funnel and perform a continuous liquid-liquid extraction with chloroform for 24 hours.

-

Isolation: Collect the chloroform extract and evaporate it to dryness.

-

Purification: Purify the crude product first by sublimation and then by crystallization from benzene.

-

Characterization: The final product, 7-methylpurine, should be a crystalline solid with a melting point of 181-183°C. The yield is approximately 2.9 g (43%).[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of 7-methylpurine.

Caption: Experimental workflow for 7-methylpurine synthesis.

Future Outlook

While the application of this compound is well-documented for the synthesis of 7-methylpurine, its potential as a building block for other N-methylated heterocycles, such as imidazoles, triazoles, and pyrimidines, remains an area for further exploration. The inherent reactivity of the methylamino and nitrile groups suggests that it could participate in a variety of cyclocondensation and multicomponent reactions to afford a diverse range of heterocyclic scaffolds. Future research in this area could unlock novel and efficient synthetic routes to valuable pharmaceutical intermediates.

References

Application of Methylaminoacetonitrile in the Synthesis of N-Substituted Amino Acids: A Strecker-Related Approach

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted amino acids utilizing methylaminoacetonitrile as a key building block. While not a direct participant in the classical three-component Strecker synthesis, this compound serves as a valuable precursor in a related two-step pathway involving C-alkylation followed by hydrolysis to yield N-methyl-α-substituted amino acids. This methodology is particularly relevant for the synthesis of non-proteinogenic amino acids, which are of significant interest in medicinal chemistry and drug development for their ability to enhance the pharmacokinetic properties of peptides and other bioactive molecules.

Introduction

N-substituted amino acids, particularly N-methylated amino acids, are crucial components in the design of peptidomimetics and other drug candidates. The presence of a methyl group on the amide nitrogen can impart several desirable properties, including increased metabolic stability, improved membrane permeability, and constrained conformational flexibility, which can lead to enhanced biological activity and oral bioavailability.

The traditional Strecker synthesis is a powerful method for the de novo synthesis of α-amino acids from an aldehyde, an amine, and a cyanide source. To produce an N-methyl amino acid via this route, methylamine is used as the amine component. This document, however, focuses on a post-Strecker modification approach, where a pre-formed N-methyl-α-aminonitrile, namely this compound, is utilized as a scaffold for the introduction of various side chains.

Synthetic Strategy: C-Alkylation of this compound followed by Hydrolysis

The core of this application lies in a two-step synthetic sequence:

-